REACTION_CXSMILES
|
Br[C:2]1([C:12]([O:14][CH3:15])=[O:13])[C:10](=[O:11])[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH2:4][CH2:3]1.C(=O)([O-])[O-].[Li+].[Li+]>CN(C=O)C>[OH:11][C:10]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH:4]=[CH:3][C:2]=1[C:12]([O:14][CH3:15])=[O:13] |f:1.2.3|
|
Name
|
methyl 5-bromo4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrC1(CCC2=C(C=CS2)C1=O)C(=O)OC
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solids are removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is partitioned between ethyl acetate (50 mL) and water (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
This crude product is chromatographed on a Biotage column
|
Type
|
WASH
|
Details
|
eluting with 0-20% ethyl acetate in heptane (250 mL each 10%)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC2=C1C=CS2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |